molecular formula C11H8F17N B146650 3-(Perfluorooctyl)propylamine CAS No. 139175-50-1

3-(Perfluorooctyl)propylamine

Cat. No. B146650
M. Wt: 477.16 g/mol
InChI Key: CVTWASMMVSOPEW-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propylamine is a compound that falls within the broader category of perfluoroalkylated amines. These compounds are characterized by the presence of a perfluoroalkyl group attached to an amine functionality. The interest in such compounds is due to their unique physical and chemical properties, which make them useful in various applications, including drug discovery, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of perfluoroalkylated amines, including compounds similar to 3-(Perfluorooctyl)propylamine, can be achieved through several methods. One approach involves the oxidative desulfurization-fluorination of dithiocarbamates, which allows for the facile synthesis of trifluoromethylamines under mild conditions . Another method includes the use of perfluoro acid anhydrides for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes, leading to a variety of perfluoroalkylated N-heterocycles . Additionally, the treatment of 3-(perfluoroalkyl)-1,2-epoxypropane with ammonia or amines can yield 2-hydroxy-3-(perfluoroalkyl)propylamines .

Molecular Structure Analysis

The molecular structure of 3-(Perfluorooctyl)propylamine would consist of a propylamine backbone with a perfluorooctyl group attached. The presence of the perfluoroalkyl group is likely to influence the compound's molecular interactions, stability, and reactivity. The high electronegativity of fluorine atoms in the perfluoroalkyl chain can also affect the electron distribution within the molecule.

Chemical Reactions Analysis

Perfluoroalkylated amines can participate in various chemical reactions. For instance, the trifluoromethylamines can undergo halogen substitution when reacted at higher temperatures . The perfluoroalkylated N-heterocycles synthesized from aminoalkenes can be further functionalized to create complex molecules, such as trifluoromethylated tetrahydroharmine and spiroindolone . Moreover, the Michael 1,4-addition of certain diamines to acrylic acid can lead to the formation of N-mono- or N,N-dicarboxyethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Perfluorooctyl)propylamine and related compounds are influenced by the perfluoroalkyl group. These compounds typically exhibit high thermal and chemical stability due to the strong carbon-fluorine bonds. The fluorinated hydroxyamines, for example, have been characterized by their boiling points and high-resolution 1H NMR spectral data . The introduction of perfluoroalkyl groups can also affect the optical and electrochemical properties of polymers, as seen in the study of triphenylamine-based linear conjugated polyfluorenes . Additionally, the catalytic properties of perfluorooctanesulfonates in fluorous media have been explored, demonstrating their efficiency in synthesizing α-hydroxy-arylacetic acids from aryl methyl ketones .

Scientific Research Applications

Preparation and Characterization of Conducting Membranes

  • Application : A novel ionic liquid of trifluoroacetic propylamine was synthesized and used to prepare anhydrous, conducting membranes based on polymers like sulfonated poly (ether ether) ketone (SPEEK) or polyvinylidenefluoride (PVDF). These membranes showed promising ionic conductivity and mechanical strength at elevated temperatures and under anhydrous conditions (Che, Sun, & He, 2008).

Fluorous-Paired Derivatization for LC-MS Analysis

  • Application : A fluorous-derivatization approach using 3-(perfluorooctyl)-propylamine (PFPA) was developed for UPLC-MS/MS quantification of long chain unsaturated fatty acids in biological samples. This method enabled sensitive and accurate measurement with low matrix interferences (Zheng et al., 2020).

Development of Fluorous Catalysts

  • Application : The synthesis and use of 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), a fluorous catalyst for solid-liquid phase-transfer catalysis (SL-PTC) reactions. This catalyst demonstrated effectiveness in various reactions and could be quickly recovered and reused without loss of activity (Pozzi et al., 2009).

Aqueous Solutions Characterization for Gas Separation

  • Application : Characterization of aqueous solutions of amines, including 3-(methylamino)propylamine, for their potential use in acidic gases separation processes. This research analyzed the influence of mixture composition and temperature on properties like density, speed of sound, dynamic viscosity, and surface tension (Blanco et al., 2017).

Synthesis and Characterization of Fluorophilic Amines

  • Application : The preparation of perfluorooctyl-propyl amines via step by step alkylation, and their characterization. This research provided insights into the fluorophilicity values of these compounds and their potential applications (Zoltán et al., 2001).

Analysis of Per- and Polyfluoroalkyl Substances

  • Application : Development of methods for quantifying per- and polyfluoroalkyl substances (PFAS) in biological samples. This research aids in understanding the environmental and health implications of these compounds (Kato et al., 2018).

Safety And Hazards

“3-(Perfluorooctyl)propylamine” is advised for R&D use only and not for medicinal or household use . It’s recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWASMMVSOPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444220
Record name 3-(Perfluorooctyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorooctyl)propylamine

CAS RN

139175-50-1
Record name 3-(Perfluorooctyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MW Louie, TTH Fong, KKW Lo - Inorganic Chemistry, 2011 - ACS Publications
We present the synthesis, characterization, and photophysical properties of three luminescent rhenium(I) polypyridine fluorous complexes [Re(Me 2 bpy)(CO) 3 (L)](PF 6 ) (Me 2 bpy = 4,…
Number of citations: 69 pubs.acs.org
JY Zheng, YY Jin, ZQ Shi, JL Zhou, LF Liu, GZ Xin - Analytica Chimica Acta, 2020 - Elsevier
Long chain unsaturated fatty acids (LCUFAs) are emerging as critical contributors to inflammation and its resolution. Sensitive and accurate measurement of LCUFAs in biological …
Number of citations: 12 www.sciencedirect.com
MW Louie, AWT Choi, HW Liu, BTN Chan… - …, 2012 - ACS Publications
In this article, we report the photophysical and biological properties of new luminescent rhenium(I) polypyridine fluorous complexes. The complexes [Re(N ∧ N)(CO) 3 (py-Rf-NH 2 )](PF …
Number of citations: 47 pubs.acs.org
R Hoareau, PJH Scott - Tetrahedron Letters, 2013 - Elsevier
The synthesis of novel NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelating groups bearing …
Number of citations: 5 www.sciencedirect.com
V Metelev, S Zhang, S Zheng, ATN Kumar… - Theranostics, 2017 - ncbi.nlm.nih.gov
Short oligonucleotide sequences are now being widely investigated for their potential therapeutic properties. The modification of oligonucleotide termini with short fluorinated residues is …
Number of citations: 12 www.ncbi.nlm.nih.gov
BJ Jung, K Lee, J Sun, AG Andreou… - Advanced Functional …, 2010 - Wiley Online Library
N,N′‐bis(3‐(perfluoroctyl)propyl)‐1,4,5,8‐naphthalenetetracarboxylic acid diimide (8–3‐NTCDI) was newly synthesized, as were related fluorooctylalkyl‐NTCDIs and alkyl‐NTCDIs. …
Number of citations: 73 onlinelibrary.wiley.com
VG Metelev, AA Bogdanov Jr - Theranostics, 2020 - ncbi.nlm.nih.gov
The use of various oligonucleotide (ON) syntheses and post-synthetic strategies for targeted chemical modification enables improving their efficacy as potent modulators of gene …
Number of citations: 10 www.ncbi.nlm.nih.gov
MW Louie, TTH Fong, KKW Lo - 2010 IEEE International …, 2010 - ieeexplore.ieee.org
We present the synthesis and characterization of luminescent biological probes derived from rhenium(I) polypyridine fluorous complexes [Re(Me 2 bpy)(CO) 3 (py-Rf-R)](PF 6 ) (R = NH …
Number of citations: 5 ieeexplore.ieee.org
EP Go, W Uritboonthai, JV Apon… - Journal of proteome …, 2007 - ACS Publications
A new and general methodology is described for the targeted enrichment and subsequent direct mass spectrometric characterization of sample subsets bearing various chemical …
Number of citations: 98 pubs.acs.org
J Tüxen, S Eibenberger, S Gerlich, M Arndt, M Mayor - 2011 - Wiley Online Library
The synthesis and characterization of seven tailor‐made highly fluorous porphyrin derivatives are described, as large perfluoroalkyl‐functionalized organic molecules are the most …

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